molecular formula C11H14O4 B136783 Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate CAS No. 56024-44-3

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate

Cat. No. B136783
Key on ui cas rn: 56024-44-3
M. Wt: 210.23 g/mol
InChI Key: PDTCYIZPTRRYOT-UHFFFAOYSA-N
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Patent
US08008525B2

Procedure details

To a solution of methyl (E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate (3.0 g, 14 mmol) in methanol (30 mL) was added 10% palladium carbon (50% water content, 0.20 g), and the mixture was stirred at room temperature for 4 hours under hydrogen atmosphere. The reaction solution was filtered, and then the filtrate was concentrated under reduced pressure to give the title compound (3.0 g, yield 97%) as an oily matter. The obtained compound was used in the next reaction without purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
0.2 g
Type
catalyst
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5](/[CH:8]=[CH:9]/[C:10]([O:12][CH3:13])=[O:11])=[CH:4][C:3]=1[O:14][CH3:15]>CO.[C].[Pd]>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([O:12][CH3:13])=[O:11])=[CH:4][C:3]=1[O:14][CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)/C=C/C(=O)OC)OC
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
palladium carbon
Quantity
0.2 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hours under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1=C(C=C(C=C1)CCC(=O)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 101.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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